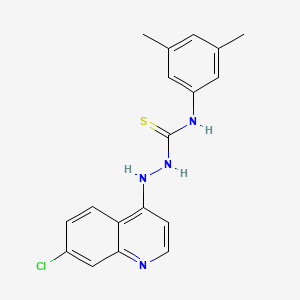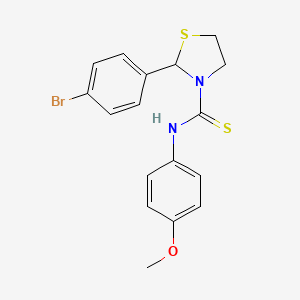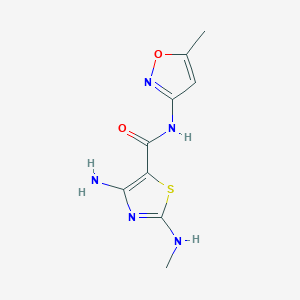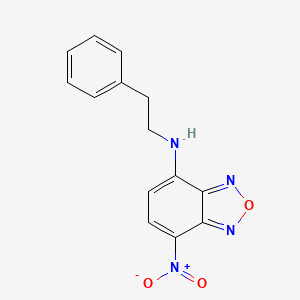
2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and an amino group at the 4th position, linked to a thiourea moiety attached to a 3,5-dimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 7-chloroquinoline-4-amine with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
化学反应分析
Types of Reactions
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted quinoline derivatives
科学研究应用
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound inhibits DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell death . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but lacks the thiourea and dimethylphenyl groups.
Quinoline derivatives: Various quinoline-based compounds with different substituents that exhibit antimicrobial, antimalarial, and anticancer activities.
Uniqueness
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA stands out due to its unique combination of a quinoline ring, thiourea moiety, and dimethylphenyl group.
属性
分子式 |
C18H17ClN4S |
|---|---|
分子量 |
356.9 g/mol |
IUPAC 名称 |
1-[(7-chloroquinolin-4-yl)amino]-3-(3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H17ClN4S/c1-11-7-12(2)9-14(8-11)21-18(24)23-22-16-5-6-20-17-10-13(19)3-4-15(16)17/h3-10H,1-2H3,(H,20,22)(H2,21,23,24) |
InChI 键 |
DTQWKLAEGZIEMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-ethoxyphenyl)-4-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15003714.png)
![4-(2,3-dichlorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15003721.png)

![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B15003723.png)
![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15003734.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B15003743.png)
![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)


![2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003761.png)
![8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15003762.png)
